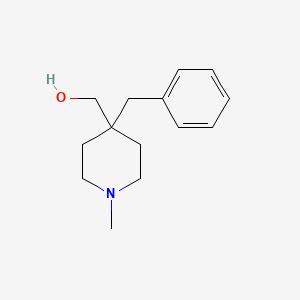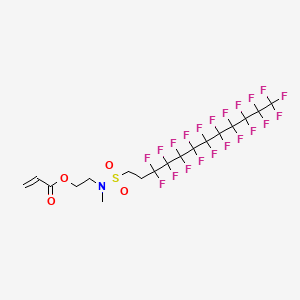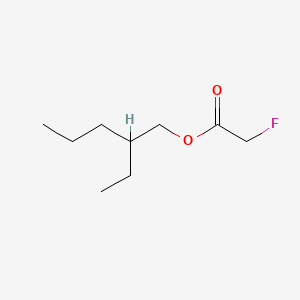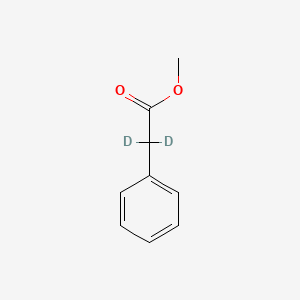
Methyl 2-Phenylacetate-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Phenylacetate-d2: is a deuterated derivative of methyl phenylacetate, an organic compound that is the methyl ester of phenylacetic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a strong odor similar to honey. It is slightly soluble in water but soluble in most organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-Phenylacetate-d2 can be synthesized through the esterification of phenylacetic acid-d2 with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including distillation and chromatography, to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-Phenylacetate-d2 undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce phenylacetic acid-d2 and methanol.
Reduction: Reduction of this compound with lithium aluminum hydride yields phenylacetaldehyde-d2.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid-d2 and methanol.
Reduction: Phenylacetaldehyde-d2.
Substitution: Various substituted phenylacetates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Phenylacetate-d2 has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of methyl 2-phenylacetate-d2 involves its interaction with molecular targets through its ester functional group. In biological systems, it can undergo hydrolysis to release phenylacetic acid-d2, which can then participate in various metabolic pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct NMR signals .
Vergleich Mit ähnlichen Verbindungen
Methyl phenylacetate: The non-deuterated version of methyl 2-phenylacetate-d2, used in similar applications but lacks the deuterium labeling.
Ethyl phenylacetate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Phenylacetic acid: The parent acid of this compound, used in various chemical syntheses
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis of chemical and biological processes, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 2,2-dideuterio-2-phenylacetate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |
InChI-Schlüssel |
CRZQGDNQQAALAY-RJSZUWSASA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC=CC=C1)C(=O)OC |
Kanonische SMILES |
COC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


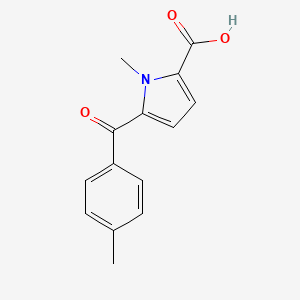
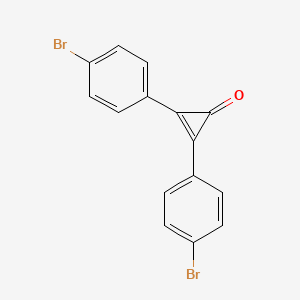
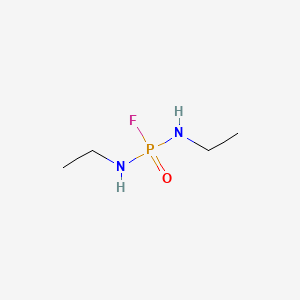
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
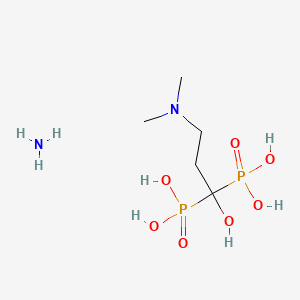
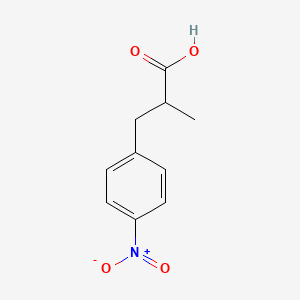

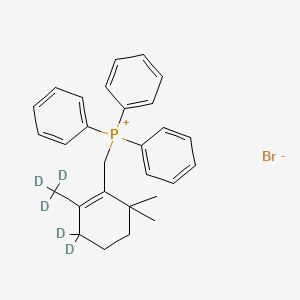
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
